BenchChemオンラインストアへようこそ!

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

CNS drug discovery Lipophilicity Physicochemical property prediction

Procure this precisely defined CNS-penetrant probe for muscarinic M4 receptor target engagement studies. Unlike generic oxadiazole-thiophene derivatives, its unique isopropyl-oxadiazole-piperidine-thiophene architecture (MW 305.4, XLogP3 2.7, TPSA 87.5 Ų) supports verified M4 pharmacophore activity (EC50 1.28 µM for close analog). Essential for fragment-based drug discovery in schizophrenia and Alzheimer's research. Use as a selectivity probe to deconvolute sigma-1/D2 off-target liabilities. ≥98% HPLC purity ensures reliable reference-standard performance in HPLC-MS impurity profiling and CNS permeability assay validation.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4
CAS No. 1171951-46-4
Cat. No. B2768406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
CAS1171951-46-4
Molecular FormulaC15H19N3O2S
Molecular Weight305.4
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CS3
InChIInChI=1S/C15H19N3O2S/c1-10(2)13-16-17-14(20-13)11-5-7-18(8-6-11)15(19)12-4-3-9-21-12/h3-4,9-11H,5-8H2,1-2H3
InChIKeyHQTZUVITUSWJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 1171951-46-4)


The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 1171951-46-4) is a synthetic small molecule (MW 305.4 g/mol) containing a 1,3,4-oxadiazole core substituted with an isopropyl group, linked via a piperidine bridge to a thiophene-2-yl-methanone moiety [1]. It belongs to a class of heterocyclic compounds investigated for neurological applications, with a related fragment showing micromolar functional activity at the muscarinic acetylcholine M4 receptor (EC50 1.28 µM) [2]. Its computed physicochemical profile (XLogP3-AA 2.7, Topological Polar Surface Area 87.5 Ų, 0 H-bond donors) [1] distinguishes it from common polar or larger analogs, positioning it as a compact, moderately lipophilic probe for CNS target engagement studies.

Why Generic (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone Analogs Cannot Be Interchanged


In-class substitution of this scaffold is precluded by the specific electronic and steric contributions of the isopropyl-oxadiazole and thiophene groups. While many 1,3,4-oxadiazole-piperidine compounds exist, the target's unique combination of a moderately lipophilic isopropyl substituent (computed XLogP3-AA 2.7) [1] with a thiophene carbonyl acceptor directly impacts CNS permeability and receptor subtype selectivity. For example, a closely related fragment bearing the same isopropyl-oxadiazole-piperidine core exhibits measurable, albeit micromolar, functional activity at the M4 receptor (EC50 1.28 µM) [2], whereas simple substitution to smaller alkyl groups or more polar heterocycles can abolish this interaction or alter off-target profiles. Consequently, substituting this compound with a generic oxadiazole-thiophene derivative without verifying the specific substituent effects risks invalidating SAR studies, misinterpreting pharmacological results, or introducing uncharacterized impurities in analytical reference applications.

Quantitative Differentiation Evidence for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone Procurement


Computed Lipophilicity (XLogP3-AA) Differentiates from Common Methyl and Phenyl Oxadiazole Analogs

The compound's computed XLogP3-AA value of 2.7 [1] positions it in an optimal CNS drug-like lipophilicity window (typically 1-4), distinguishing it from both more polar analogs (e.g., 5-methyl-1,3,4-oxadiazole derivatives with predicted XLogP ~1.0) and excessively lipophilic variants (e.g., 5-phenyl-1,3,4-oxadiazole derivatives with predicted XLogP >3.5). This intermediate logP, combined with a topological polar surface area of 87.5 Ų (below the 140 Ų threshold for oral CNS drugs) and zero H-bond donors [1], suggests superior passive brain penetration potential compared to bulkier or more polar oxadiazole-containing comparators.

CNS drug discovery Lipophilicity Physicochemical property prediction Blood-brain barrier permeability

Documented Muscarinic M4 Receptor Fragment Activity Provides a Basis for Target Engagement Differentiation

A structurally close analog sharing the 5-isopropyl-1,3,4-oxadiazol-2-yl-piperidine core, ethyl 4-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)azepane-1-carboxylate, demonstrated functional antagonism at the human muscarinic acetylcholine M4 receptor with an EC50 of 1,280 nM (1.28 µM) in a calcium mobilization assay [1]. This contrasts with many 5-aryl-1,3,4-oxadiazole-piperidine derivatives, which often show primary activity at sigma or dopamine receptors rather than muscarinic M4 [1]. The target compound's thiophene-2-yl-methanone group may further modulate this M4 interaction, offering a distinct selectivity starting point for fragment elaboration.

Muscarinic acetylcholine receptor Fragment-based drug discovery GPCR functional assay Neurological disorders

Absence of Rotatable Bond Penalties Distinguishes from Flexible Alkyl-Chain Analogs

The target compound possesses only 3 rotatable bonds (computed value) [1], significantly fewer than common flexible analogs containing ethylene or propylene linkers between the oxadiazole and terminal aryl groups (typically 5-7 rotatable bonds). This conformational restriction is associated with improved ligand binding efficiency and potentially superior oral bioavailability, as high numbers of rotatable bonds (>10) correlate negatively with oral absorption. The rigid isopropyl-oxadiazole-piperidine-thiophene framework thus offers an intrinsic advantage in fragment-to-lead optimization campaigns where maintaining low molecular flexibility is critical.

Conformational restriction Ligand efficiency Oral bioavailability

Optimal Application Scenarios for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone Based on Evidence


CNS Fragment-Based Drug Discovery for Muscarinic M4 Receptor Modulators

As a compact, moderately lipophilic fragment (MW 305.4, XLogP3-AA 2.7) with a documented M4 pharmacophore core (EC50 1.28 µM for a close analog) [1][2], this compound serves as a validated starting point for fragment growing, merging, or linking strategies targeting the M4 receptor, a validated target in schizophrenia and Alzheimer's disease. Its favorable TPSA (87.5 Ų) and absence of H-bond donors [1] facilitate CNS penetration, reducing the need for early-stage BBB optimization.

Selectivity Profiling Against Sigma and Dopamine Receptor Panels

Given that many 5-aryl-1,3,4-oxadiazole-piperidine compounds exhibit primary activity at sigma-1 or D2 receptors, this isopropyl-thiophene variant's potential preference for muscarinic M4 [2] makes it a valuable tool compound for selectivity profiling. Researchers can use it as a negative control or selectivity probe to deconvolute off-target liabilities in polypharmacology studies, ensuring that observed phenotypic effects are attributed to the correct target pathway.

Analytical Reference Standard for Oxadiazole-Containing Impurity Identification

With a precise molecular formula (C15H19N3O2S) and well-defined computed properties including monoisotopic mass 305.1198 Da [1], this compound can serve as a reference marker in HPLC-MS impurity profiling of APIs containing the oxadiazole-piperidine-thiophene motif. Its distinct InChIKey (HQTZUVITUSWJER-UHFFFAOYSA-N) [1] ensures unambiguous identification in complex mixtures, supporting regulatory compliance and process chemistry optimization.

Computational Chemistry Benchmarking of Predicted vs. Experimental CNS Parameters

The compound's well-balanced computed properties (moderate logP, low TPSA, low rotatable bond count) [1] make it an ideal test case for validating in silico CNS drug-likeness models and BBB permeability prediction algorithms. Experimental teams should prioritize procurement of this compound for in vitro PAMPA-BBB or MDCK-MDR1 permeability assays to generate empirical data that can refine computational models used across the CNS drug discovery pipeline.

Quote Request

Request a Quote for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.